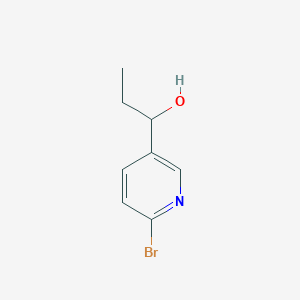

1-(6-Bromopyridin-3-yl)propan-1-ol

Descripción general

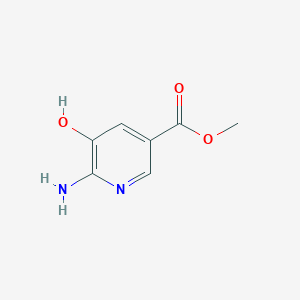

Descripción

1-(6-Bromopyridin-3-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.078. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

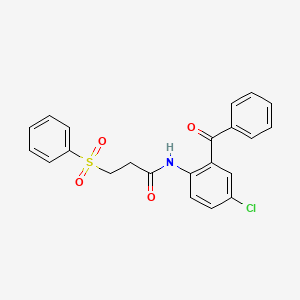

Chemical Synthesis and Safety Improvements : A study by (Palmer et al., 2012) discussed the structural modifications of compounds similar to 1-(6-Bromopyridin-3-yl)propan-1-ol for reducing mutagenicity and drug-drug interactions. These modifications aimed to improve safety profiles.

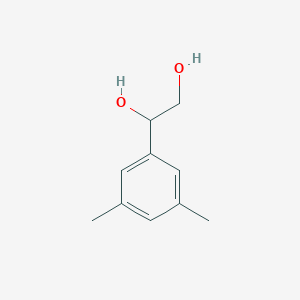

Role in Antifungal Activity : Research by (Lima-Neto et al., 2012) highlighted the synthesis of derivatives like 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, demonstrating significant antifungal properties against Candida species, suggesting potential medicinal applications.

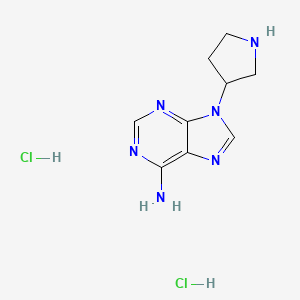

Neurogenesis Applications : A study by (Shin et al., 2015) explored a derivative of this compound in inducing neurogenesis in neural stem cells, highlighting its potential in neurological research and therapy.

Biological and Pharmaceutical Investigations

Medicinal Chemistry : Research by (Bolliger et al., 2011) focused on the synthesis of 2-aminopyridines, key structural cores in medicinal compounds, demonstrating the importance of bromopyridine derivatives in drug discovery.

Antifungal Synthesis and Evaluation : A study by (Zambrano-Huerta et al., 2019) synthesized 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, exhibiting high activity against Candida strains, indicating the utility of such compounds in developing antifungal agents.

Pharmaceutical Agent Development : Investigations by (Stenlake et al., 1989) and (Vardanyan, 2018) focused on synthesizing derivatives for potential use as intravenous anesthetics and other pharmaceutical applications.

Advanced Material Development

Metal Binding and Antitumor Activity : Research by (Roy et al., 2011) highlighted a cationic imidazopyridine derivative, related to this compound, exhibiting significant antitumor activities and potential as cellular imaging agents.

Corrosion Inhibition in Steel : A study by (Gao et al., 2007) synthesized tertiary amines related to the compound and evaluated their performance as corrosion inhibitors, illustrating industrial applications.

Miscellaneous Applications

Agricultural Research : A study by (Phillips et al., 1981) explored a similar heterocyclic amino acid, affecting the morphological development of plants, suggesting potential use in agricultural research.

Ultrasonic Studies in Liquid Mixtures : Research by (Rambabu et al., 1989) used bromobutane and alcohol mixtures, including propan-1-ol, to study ultrasonic velocities and densities, highlighting the compound's relevance in physical chemistry studies.

Mecanismo De Acción

Target of Action

It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(6-Bromopyridin-3-yl)propan-1-ol is currently unavailable . These properties are crucial in determining the bioavailability of a compound.

Result of Action

As an intermediate in organic synthesis and pharmaceutical production , its effects would largely depend on the final compounds it helps produce.

Propiedades

IUPAC Name |

1-(6-bromopyridin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCGHWKWZMLTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2370782.png)

![6-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2370783.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)